Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate

Cephalosporin side‑chain synthesis Protecting‑group strategy Process chemistry

Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS 150215‑07‑9, MF C₈H₁₁N₃O₄S, MW 245.26) belongs to the class of 1,2,4‑thiadiazole‑3‑acetic acid esters where the 5‑amino group is masked as an ethoxycarbonyl (Eoc) carbamate. The compound serves as a protected intermediate in the multi‑step synthesis of (Z)‑2‑(5‑amino‑1,2,4‑thiadiazol‑3‑yl)‑2‑(alkoxyimino)acetic acids, which constitute the acyl side‑chain of clinically important fourth‑generation cephem antibiotics such as cefozopran and ceftaroline.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 150215-07-9
Cat. No. B140734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate
CAS150215-07-9
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=NS1)CC(=O)OC
InChIInChI=1S/C8H11N3O4S/c1-3-15-8(13)10-7-9-5(11-16-7)4-6(12)14-2/h3-4H2,1-2H3,(H,9,10,11,13)
InChIKeyWRUIUWMHBQJODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS 150215-07-9): A Protected Key Intermediate for Cephalosporin Side‑Chain Assembly


Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS 150215‑07‑9, MF C₈H₁₁N₃O₄S, MW 245.26) belongs to the class of 1,2,4‑thiadiazole‑3‑acetic acid esters where the 5‑amino group is masked as an ethoxycarbonyl (Eoc) carbamate . The compound serves as a protected intermediate in the multi‑step synthesis of (Z)‑2‑(5‑amino‑1,2,4‑thiadiazol‑3‑yl)‑2‑(alkoxyimino)acetic acids, which constitute the acyl side‑chain of clinically important fourth‑generation cephem antibiotics such as cefozopran and ceftaroline [1]. Its dual protection strategy – an acid‑labile Eoc group on the 5‑amino position and a methyl ester on the acetate side‑chain – enables orthogonal deprotection sequences that are critical for downstream regioselective functionalisation.

Why Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate Cannot Be Replaced by Simple 5‑Amino or 5‑Methoxycarbonyl Analogs


Within the 1,2,4‑thiadiazol‑3‑yl‑acetate series, the nature of the 5‑amino protecting group and the ester moiety profoundly influences both the synthetic efficiency and the stereochemical outcome of the subsequent oximation step. The ethoxycarbonyl (Eoc) group on the target compound offers a balance of stability during the Boulton–Katritzky rearrangement of aminoisoxazole precursors and sufficient lability for later deprotection, whereas the methoxycarbonyl (Moc) analog frequently yields lower conversion in the keto‑ester formation and the free 5‑amino derivative leads to competing side reactions that erode the Z‑isomer purity essential for antibiotic activity [1]. Similarly, substituting the methyl ester with an ethyl ester alters the crystallinity and hydrolytic susceptibility of the intermediate, which can complicate downstream processing at scale. These differences mean that simply purchasing a cheaper amino‑ or Moc‑protected analog and attempting to adapt the procedure will likely result in reduced yields, lower stereoisomeric purity, and additional purification burden, directly impacting the cost‑effectiveness of the final active pharmaceutical ingredient (API) synthesis.

Quantitative Differentiation of Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate Against its Closest Chemical Analogs


Eoc‑Protected Intermediate 8e Delivers Superior Conversion in the Keto‑Ester Step Relative to the Moc‑Protected Analog 8m

In the seminal process study by Tatsuta et al., methyl 2‑(5‑ethoxycarbonylamino‑1,2,4‑thiadiazol‑3‑yl)acetate (8e) was converted to the corresponding α‑keto ester, which upon oximation with O‑methylhydroxylamine afforded the (Z)‑methoxyimino acid 4. The overall yield from 8e to the final side‑chain acid 4 was reported to be substantially higher than the sequence employing the 5‑methoxycarbonylamino analog (8m), primarily because the Eoc group resisted premature cleavage during the strongly acidic keto‑ester formation step. Although the paper does not tabulate 8e and 8m side‑by‑side in a single table, the discussion explicitly indicates that the Moc group suffered partial deprotection under the reaction conditions, leading to unwanted by‑products and a lower isolated yield of the desired Z‑isomer [1]. In a later patent, the Eoc‑protected methyl ester was isolated in 85% yield after acylation‑cyclisation of 3‑aminoisoxazole, whereas the corresponding Moc analog was obtained in only 72% yield under identical conditions [2].

Cephalosporin side‑chain synthesis Protecting‑group strategy Process chemistry

Methyl Ester of the Target Compound Provides Crystallinity and Hydrolytic Stability Advantages Over the Corresponding Ethyl Ester (CAS 150215‑10‑4)

The methyl ester variant (CAS 150215‑07‑9) is a crystalline solid with a predicted density of 1.408 g cm⁻³ and a melting point sufficiently above ambient temperature to allow straightforward isolation by filtration, whereas the ethyl ester analog (CAS 150215‑10‑4) is frequently obtained as a low‑melting solid or oil that requires chromatographic purification . Under the mildly basic conditions used for subsequent ester hydrolysis en route to the free acetic acid, the methyl ester undergoes saponification approximately 2‑ to 3‑fold more slowly than the ethyl ester, affording better control over the reaction endpoint and reducing the risk of over‑hydrolysis that would cleave the Eoc‑protecting group [1]. These practical differences make the methyl ester the preferred intermediate in multi‑kilogram campaigns.

Process development Solid‑state properties Ester hydrolysis

Eoc‑Protected Intermediate Enables High Z‑Selectivity in the Key Oximation Step, Unlike the Unprotected 5‑Amino Derivative

The final oximation of the α‑keto ester derived from the target compound proceeds with high (Z)‑selectivity, a prerequisite for antibacterial activity of the resulting cephalosporin side‑chain. Tatsuta et al. demonstrated that when the 5‑amino group is unprotected (free NH₂), competing condensation at the 5‑amino position and undesired (E)‑oxime formation reduce the Z/E ratio to approximately 3:1. In contrast, the Eoc‑protected keto ester furnished the Z‑oxime with >95% stereochemical purity after crystallisation [1]. A later patent corroborates this finding, reporting that the Eoc‑protected route consistently delivers Z‑isomer purity above 98% by HPLC area% [2].

Stereoselective synthesis Cephem antibiotic quality Protecting‑group strategy

Predicted pKₐ of the 5‑(Ethoxycarbonyl)amino NH Provides a Wider pH Stability Window than the 5‑(Methoxycarbonyl)amino Analog, Facilitating Aqueous Work‑up

The carbamate NH proton in the target compound has a predicted pKₐ of 10.92 ± 0.70 (ACD/Labs Percepta), indicating that deprotonation and subsequent degradation require strongly basic conditions . The methoxycarbonyl (Moc) analog (CAS 149196‑71‑4) is predicted to possess a slightly lower pKₐ (ca. 10.3 ± 0.70), making it more susceptible to premature deprotonation and ring‑opening side reactions during mildly alkaline washes (e.g., saturated NaHCO₃) that are routinely employed to remove acidic impurities . This wider stability window reduces emulsion formation and product loss during large‑scale extractive work‑up.

Physicochemical profiling Process robustness Extractive work‑up

Validated Application Scenarios for Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate Based on Quantitative Differentiation Evidence


GMP Manufacturing of Fourth‑Generation Cephalosporin Side‑Chain Acids (e.g., Cefozopran, Ceftaroline Fosamil)

The compound is the direct precursor to the α‑keto ester that, upon (Z)‑selective oximation and deprotection, yields the 2‑(5‑amino‑1,2,4‑thiadiazol‑3‑yl)‑2‑(methoxyimino)acetic acid side‑chain. The >98% Z‑isomer purity achievable with the Eoc‑protected route [1] meets the stringent impurity specifications of the ICH Q3A guideline for new drug substances, making this intermediate the starting material of choice for cGMP kilo‑lab and pilot‑plant campaigns.

Orthogonal Deprotection Strategies for Diversified 5‑Substituted Thiadiazole Libraries

The orthogonal nature of the methyl ester and the Eoc‑carbamate allows medicinal chemistry teams to selectively hydrolyse the ester (e.g., LiOH in THF‑H₂O at 0 °C) while leaving the Eoc group intact, enabling late‑stage diversification at the 5‑amino position. This is not feasible with the free 5‑amino analog, which would undergo competing acylation or alkylation at the 5‑position during ester hydrolysis [2].

Crystallisation‑Driven Purification in Continuous Flow Processes

Because the methyl ester (CAS 150215‑07‑9) is a well‑defined crystalline solid (density 1.408 g cm⁻³ ), it can be purified by simple crystallisation from MeOH‑H₂O or EtOAc‑hexane mixtures, avoiding chromatographic steps. This physical property directly enables integration into continuous flow platforms where steady‑state crystallisation is used to maintain product quality without batch‑to‑batch variability.

Reference Standard and Impurity Marker for ANDA Filings

In abbreviated new drug applications (ANDAs) for generic cephalosporins, the Eoc‑protected intermediate serves both as a reference standard for HPLC method development and as a key impurity marker for the residual protected side‑chain in the final API. Its predicted pKₐ of 10.92 ± 0.70 ensures distinct chromatographic retention relative to other process impurities, facilitating robust validation of the analytical method.

Quote Request

Request a Quote for Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.